An In-Depth Technical Guide to Iodomethyltrimethylammonium Iodide: Structure, Bonding, and Synthetic Utility
An In-Depth Technical Guide to Iodomethyltrimethylammonium Iodide: Structure, Bonding, and Synthetic Utility
This guide provides a comprehensive technical overview of iodomethyltrimethylammonium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. We will delve into its core chemical structure, the nature of its chemical bonds, and its practical utility, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Core Molecular Identity
Iodomethyltrimethylammonium iodide, systematically named 1-Iodo-N,N,N-trimethylmethanaminium iodide, is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2][3] It is comprised of a positively charged quaternary ammonium cation, [ (CH₃)₃NCH₂I ]⁺, and an iodide anion, I⁻.[1] This compound is typically a white to pale cream or yellow crystalline powder.[4]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 39741-91-8 | [1][2][3] |
| Molecular Formula | C₄H₁₁I₂N | [1][2][4] |
| Molecular Weight | 326.94 g/mol | [1][2][3][5] |
| IUPAC Name | iodomethyl(trimethyl)azanium;iodide | [1][2] |
| SMILES | C(C)CI.[I-] | [1][2] |
| InChI Key | IFVIWWQMNYZYFQ-UHFFFAOYSA-M | [1][2] |
Elucidation of Chemical Structure and Bonding
The unique reactivity and utility of iodomethyltrimethylammonium iodide are direct consequences of its molecular architecture. A thorough understanding of its structure and the nature of its chemical bonds is paramount for its effective application.
The Quaternary Ammonium Cation: A Tetrahedral Core
The cation features a central nitrogen atom that is covalently bonded to four carbon atoms: three from the methyl (–CH₃) groups and one from the iodomethyl (–CH₂I) group. This arrangement results in a tetrahedral geometry around the nitrogen atom, which carries a permanent positive charge.
Covalent Bonding Landscape
The intramolecular forces within the cation are predominantly covalent. The nitrogen-carbon (N-C) and carbon-hydrogen (C-H) bonds are standard single bonds. The carbon-iodine (C-I) bond in the iodomethyl group is a key feature. Due to the difference in electronegativity between carbon and iodine, this bond is polarized, with the carbon atom being electron-deficient and thus electrophilic. This inherent polarity is the foundation of the compound's reactivity as an iodomethylating agent.
The Ionic Bond: Cation-Anion Interaction
The crystal lattice of iodomethyltrimethylammonium iodide is held together by the electrostatic attraction between the positively charged (iodomethyl)trimethylammonium cation and the negatively charged iodide anion. This ionic bond is a defining characteristic of its salt-like properties, such as its solid state at room temperature and its solubility in polar solvents.
Synthesis and a Validated Experimental Protocol
The primary route for the synthesis of iodomethyltrimethylammonium iodide is through the reaction of trimethylamine with diiodomethane.[6] This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of trimethylamine attacks one of the carbon atoms of diiodomethane, displacing an iodide ion.
Conceptual Synthesis Workflow
The synthesis can be visualized as a direct quaternization of the tertiary amine, trimethylamine, by the alkyl halide, diiodomethane.
Caption: Synthesis of Iodomethyltrimethylammonium iodide.
Detailed Experimental Protocol: Synthesis of Iodomethyltrimethylammonium Iodide
This protocol describes a representative procedure for the laboratory-scale synthesis.
Materials:
-
Trimethylamine (solution in a suitable solvent, e.g., ethanol)
-
Diiodomethane
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reactant Addition: Charge the flask with a solution of trimethylamine in a suitable anhydrous solvent.
-
Controlled Addition: Slowly add diiodomethane to the stirred trimethylamine solution via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Product Isolation: The product, being a salt, will often precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure iodomethyltrimethylammonium iodide.
-
Drying and Storage: The purified product should be dried under vacuum and stored in a desiccator, as it can be hygroscopic.[2][5]
Reactivity and Synthetic Applications
The primary utility of iodomethyltrimethylammonium iodide in organic synthesis stems from its ability to act as an iodomethylating agent.[6] The electrophilic carbon of the iodomethyl group is susceptible to attack by a wide range of nucleophiles.
Mechanism of Iodomethylation
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile attacks the electrophilic carbon of the –CH₂I group, leading to the displacement of the neutral trimethylamine molecule as the leaving group.
Caption: Sₙ2 mechanism of iodomethylation.
Applications in Drug Development and Organic Synthesis
Quaternary ammonium salts, in general, are valuable in various chemical transformations.[7][8][9] While specific drug development applications of iodomethyltrimethylammonium iodide are not extensively documented in publicly available literature, its role as a reactive intermediate suggests potential utility in the synthesis of complex organic molecules, which are often the basis of new therapeutic agents.[10] Its ability to introduce an iodomethyl group is significant, as the iodine atom can be subsequently displaced in further synthetic steps, for example, in cross-coupling reactions.
Spectroscopic and Physicochemical Properties
The characterization of iodomethyltrimethylammonium iodide relies on standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
| Appearance | White to pale cream or pale yellow crystalline powder | [4] |
| Melting Point | ~190°C (decomposition) | [2] |
| ¹H NMR | Expected signals for the trimethyl (–N(CH₃)₃) and iodomethyl (–CH₂I) protons. The chemical shifts would be influenced by the positive charge on the nitrogen. | [11][12][13] |
| FTIR | Characteristic peaks for C-H, C-N, and C-I bond vibrations. | [4] |
| Sensitivity | Hygroscopic and light-sensitive. | [2] |
Safety and Handling
Iodomethyltrimethylammonium iodide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be stored under an inert atmosphere and protected from moisture and light.[2][5]
Conclusion
Iodomethyltrimethylammonium iodide is a valuable reagent in organic synthesis, primarily serving as an iodomethylating agent. Its well-defined chemical structure, characterized by a quaternary ammonium core and a reactive carbon-iodine bond, dictates its chemical behavior. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development, including the pursuit of novel pharmaceuticals.
References
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PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. [Link]
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ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions By R. A. Jones. [Link]
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Nanjing Chemical Material Corp. (n.d.). Methyl Iodide Used in Pharmaceuticals. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... [Link]
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PubMed. (2020). Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins. [Link]
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The Essential Link. (n.d.). Trimethylphenylammonium Iodide in Pharmaceutical Development. [Link]
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